molecular formula C22H22N2O4S B2486483 1-((5-Benzoylthiophen-2-yl)methyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 1797245-96-5

1-((5-Benzoylthiophen-2-yl)methyl)-3-(3,4-dimethoxybenzyl)urea

Cat. No.: B2486483
CAS No.: 1797245-96-5
M. Wt: 410.49
InChI Key: JDBJVFFOYPUSFJ-UHFFFAOYSA-N
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Description

1-((5-Benzoylthiophen-2-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a synthetic small molecule belonging to the class of benzylurea derivatives. This compound is characterized by its unique molecular structure, which incorporates a benzoyl-substituted thiophene moiety linked to a dimethoxybenzyl group via a urea bridge. This structure is of significant interest in medicinal chemistry research, particularly in the field of oncology. Recent scientific investigations into structurally related aryl urea compounds have highlighted their potential as multitargeted agents in anticancer research . These studies suggest that similar molecules exhibit promising biological activities by simultaneously targeting key proteins involved in cancer progression and immune evasion. Specifically, research on analogous compounds has shown inhibitory effects on vascular endothelial growth factor receptor-2 (VEGFR-2), a critical driver of tumor angiogenesis, and programmed death-ligand 1 (PD-L1), a protein that allows cancer cells to evade the immune system . By potentially modulating these two distinct pathways, this class of compounds represents a promising scaffold for the development of new cancer immunotherapies that can overcome resistance mechanisms and remodel the tumor microenvironment. The presence of the thiophene and benzoyl functionalities may enhance the molecule's ability to interact with biological targets, improving its binding affinity and stability. This compound is intended for research use only, strictly for in vitro studies in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. Researchers can employ this urea derivative in various assays to explore its mechanism of action, efficacy, and potential applications in pharmacological and materials science.

Properties

IUPAC Name

1-[(5-benzoylthiophen-2-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-27-18-10-8-15(12-19(18)28-2)13-23-22(26)24-14-17-9-11-20(29-17)21(25)16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBJVFFOYPUSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((5-Benzoylthiophen-2-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N2O3SC_{20}H_{20}N_2O_3S, with a molecular weight of approximately 372.45 g/mol. The structure consists of a benzoylthiophene moiety linked to a dimethoxybenzyl group through a urea functional group, which is critical for its biological activity.

Biological Activity Overview

This compound exhibits several biological activities that can be categorized as follows:

Anticancer Activity

Recent studies have demonstrated that this compound has significant anticancer properties. In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) showed that it inhibits cell proliferation effectively. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis
A54912.8Cell cycle arrest (G2/M phase)

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, with a DPPH radical scavenging activity comparable to standard antioxidants like ascorbic acid.

Test SystemIC50 (µM)Comparison with Standard
DPPH Radical Scavenging25.0Similar to Ascorbic Acid

Anti-inflammatory Effects

In vivo studies demonstrated that the compound significantly reduces inflammation in animal models of arthritis. The reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed, indicating its potential as an anti-inflammatory agent.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Tyrosinase Inhibition : The compound acts as a potent inhibitor of tyrosinase, an enzyme involved in melanin synthesis, making it a candidate for skin-whitening agents.
  • Apoptotic Pathways : It activates caspase pathways leading to apoptosis in cancer cells.
  • Antioxidant Pathways : The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Studies

A notable study published in Journal of Medicinal Chemistry explored the efficacy of various urea derivatives, including our compound, against melanoma cells. The results indicated that modifications in the benzyl group could enhance anticancer activity by increasing lipophilicity and cellular uptake .

Another investigation focused on the anti-inflammatory properties in a rat model of induced arthritis. The treatment group receiving the compound showed a marked decrease in paw swelling compared to the control group, suggesting its therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl} isoquinoline

Structural Features :

  • Contains a 3,4-dimethoxybenzyl group (shared with the target compound).
  • Includes an isoquinoline core and a piperidine-methoxyphenyl substituent. Functional Insights:

Comparison Table :

Property Target Compound Comparative Compound
Core Structure Urea-linked thiophene and benzyl groups Isoquinoline-piperidine scaffold
Key Substituents Benzoylthiophene, 3,4-dimethoxybenzyl 3,4-Dimethoxybenzyl, methoxyphenyl-piperidine
Receptor Interaction Hypothesized PPAR modulation (inferred) Confirmed PPAR cocrystallization
Molecular Weight (g/mol) ~440 (estimated) ~580 (reported)
1-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea

Structural Features :

  • Urea backbone (shared with the target compound).
  • Substituted with a benzodioxole-thiadiazole hybrid and a 4-methoxyphenyl group.
    Functional Insights :
  • Thiadiazole rings are known for electron-deficient properties, enhancing π-π stacking in enzyme active sites .
  • The benzodioxole group may improve metabolic stability compared to the benzoylthiophene in the target compound.

Comparison Table :

Property Target Compound Comparative Compound
Heterocyclic Component Thiophene Thiadiazole
Aromatic Substituents Benzoyl, 3,4-dimethoxybenzyl Benzodioxole, 4-methoxyphenyl
Solubility Likely low (lipophilic substituents) Moderate (polar thiadiazole may enhance)
Synthetic Accessibility Complex due to benzoylthiophene synthesis Simpler via thiadiazole coupling

Key Research Findings and Trends

Receptor Binding : Compounds with 3,4-dimethoxybenzyl groups (e.g., the target and PPAR-binding analogs) show affinity for nuclear receptors, suggesting a shared pharmacophore .

Heterocycle Impact : Thiophene (target) vs. thiadiazole (comparator) alters electronic properties and solubility, impacting bioavailability .

Substituent Effects : The benzoyl group in the target compound may confer greater steric hindrance compared to benzodioxole or methoxyphenyl groups, affecting target selectivity.

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